molecular formula C6H11NO3 B14377565 4-Methyl-4-nitrosopentanoic acid CAS No. 89861-58-5

4-Methyl-4-nitrosopentanoic acid

Cat. No.: B14377565
CAS No.: 89861-58-5
M. Wt: 145.16 g/mol
InChI Key: JEORTNILAWYCNF-UHFFFAOYSA-N
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Description

4-Methyl-4-nitrosopentanoic acid is a hypothetical nitroso-functionalized derivative of pentanoic acid, characterized by a methyl group and a nitroso (-NO) substituent at the 4-position of the carbon chain.

Properties

CAS No.

89861-58-5

Molecular Formula

C6H11NO3

Molecular Weight

145.16 g/mol

IUPAC Name

4-methyl-4-nitrosopentanoic acid

InChI

InChI=1S/C6H11NO3/c1-6(2,7-10)4-3-5(8)9/h3-4H2,1-2H3,(H,8,9)

InChI Key

JEORTNILAWYCNF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCC(=O)O)N=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-4-nitrosopentanoic acid typically involves the nitration of 4-methylpentanoic acid. The reaction is carried out under controlled conditions using nitric acid and sulfuric acid as nitrating agents. The process requires careful temperature control to prevent over-nitration and to ensure the selective formation of the nitroso group.

Industrial Production Methods: On an industrial scale, the production of 4-Methyl-4-nitrosopentanoic acid may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-4-nitrosopentanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro compounds.

    Reduction: Reduction reactions can convert the nitroso group to an amino group.

    Substitution: The nitroso group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.

Major Products Formed:

    Oxidation: Formation of 4-methyl-4-nitropentanoic acid.

    Reduction: Formation of 4-methyl-4-aminopentanoic acid.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-Methyl-4-nitrosopentanoic acid has diverse applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: The compound is used in studies related to enzyme inhibition and protein modification.

    Medicine: Research explores its potential as a precursor for pharmaceutical compounds.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methyl-4-nitrosopentanoic acid involves its interaction with specific molecular targets. The nitroso group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their structure and function. This interaction can inhibit enzyme activity or alter protein-protein interactions, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key molecular features of structurally related compounds from the evidence:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Applications/Properties Evidence ID
4-Hydroxy-4-methylpentanoic acid C₆H₁₂O₃ -OH, -CH₃ at C4 132.16 Intermediate in organic synthesis
4-Methylpentanoic acid C₆H₁₂O₂ -CH₃ at C4 116.16 Deuterated derivatives (e.g., 4-Methylpentanoic acid-d12) for analytical use
4-Methyloctanoic acid C₉H₁₈O₂ -CH₃ at C4, longer chain 158.24 Studied for gas-phase properties
Methyl 4-methyl-4-nitropentanoate C₇H₁₃NO₄ -NO₂, -CH₃ at C4 (ester) 175.18 Synthetic intermediate (ester form)
4-Nitroisophthalic acid C₈H₅NO₆ Aromatic, -NO₂, -COOH 227.13 Ligand for metal complexes, pharmaceutical synthesis

Functional Group Analysis

  • Nitro vs. Nitroso: The nitro (-NO₂) group in analogs like methyl 4-methyl-4-nitropentanoate () confers higher polarity and reactivity compared to nitroso (-NO), which is absent in the evidence. Nitro groups are often used in pharmaceuticals and ligands due to their electron-withdrawing effects .
  • Hydroxy and Methyl Groups: 4-Hydroxy-4-methylpentanoic acid () exhibits enhanced hydrogen-bonding capacity due to the -OH group, impacting solubility and crystallization behavior. The methyl group in 4-Methylpentanoic acid () increases hydrophobicity, making it useful in deuterated forms for spectroscopic studies .
  • Chain Length: 4-Methyloctanoic acid (C9, ) demonstrates how extended carbon chains alter physical properties (e.g., higher boiling point) compared to shorter-chain analogs .

Limitations and Notes

  • The absence of direct data on 4-Methyl-4-nitrosopentanoic acid in the evidence limits explicit comparisons.
  • Nitroso derivatives may exhibit distinct reactivity (e.g., dimerization or coordination behavior) compared to nitro analogs, necessitating further study.

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